An In-Depth Technical Guide to the Chemical Properties of 1,2,3,4-Tetrahydroisoquinolin-6-ol
An In-Depth Technical Guide to the Chemical Properties of 1,2,3,4-Tetrahydroisoquinolin-6-ol
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the chemical and pharmacological properties of 1,2,3,4-tetrahydroisoquinolin-6-ol, a heterocyclic compound of interest in medicinal chemistry and drug discovery. The document details its chemical identity, physicochemical properties, synthesis, and purification, as well as its known biological activities, with a focus on its neuroprotective and antioxidant effects. This guide is intended to serve as a valuable resource for researchers and professionals involved in the study and development of novel therapeutics based on the tetrahydroisoquinoline scaffold.
Chemical Identity and Physicochemical Properties
1,2,3,4-Tetrahydroisoquinolin-6-ol is a derivative of tetrahydroisoquinoline with a hydroxyl group at the 6-position. Its chemical structure and key identifying information are presented below.
Table 1: Chemical Identifiers for 1,2,3,4-Tetrahydroisoquinolin-6-ol
| Identifier | Value |
| IUPAC Name | 1,2,3,4-tetrahydroisoquinolin-6-ol[1] |
| CAS Number | 14446-24-3[1][2] |
| Molecular Formula | C₉H₁₁NO[1][2] |
| Molecular Weight | 149.19 g/mol [1][2] |
| Synonyms | 6-Hydroxy-1,2,3,4-tetrahydroisoquinoline, 1,2,3,4-Tetrahydro-6-isoquinolinol[2] |
The physicochemical properties of a compound are critical for its absorption, distribution, metabolism, and excretion (ADME) profile and are thus of paramount importance in drug development. The available experimental and predicted data for 1,2,3,4-tetrahydroisoquinolin-6-ol are summarized in Table 2.
Table 2: Physicochemical Properties of 1,2,3,4-Tetrahydroisoquinolin-6-ol
| Property | Value |
| Melting Point | 160 °C |
| Boiling Point | 337.5±31.0 °C (Predicted)[3] |
| Solubility | Soluble in Methanol[3] |
| LogP (Predicted) | 1.0[4] |
| pKa (Predicted) | 9.66±0.20[5] |
| Appearance | Off-White Solid/Crystal Powder[2] |
Synthesis and Purification
The synthesis of 1,2,3,4-tetrahydroisoquinolin-6-ol can be achieved through various synthetic routes, with the Pictet-Spengler reaction being a prominent and versatile method for the construction of the tetrahydroisoquinoline core.[5][6]
Pictet-Spengler Synthesis
The Pictet-Spengler reaction involves the condensation of a β-arylethylamine with an aldehyde or ketone, followed by an acid-catalyzed cyclization to form the tetrahydroisoquinoline ring system.[6] For the synthesis of 1,2,3,4-tetrahydroisoquinolin-6-ol, a suitable starting material would be a dopamine analog or a protected derivative.
Experimental Protocol: General Pictet-Spengler Reaction
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Reaction Setup: A solution of the β-arylethylamine (e.g., 3-methoxyphenethylamine as a precursor) and an aldehyde (e.g., formaldehyde) is prepared in a suitable solvent, often with an acid catalyst such as hydrochloric acid or trifluoroacetic acid.
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Reaction Conditions: The reaction mixture is typically stirred at room temperature or heated to facilitate the condensation and cyclization. Reaction progress is monitored by thin-layer chromatography (TLC).
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Work-up: Upon completion, the reaction is quenched, and the pH is adjusted to basic to neutralize the acid catalyst. The aqueous layer is then extracted with an organic solvent.
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Purification: The combined organic extracts are dried and concentrated. The crude product is then purified, commonly by flash column chromatography.
Purification
Purification of the synthesized 1,2,3,4-tetrahydroisoquinolin-6-ol is crucial to remove unreacted starting materials, byproducts, and other impurities. Flash column chromatography is a standard and effective method for this purpose.
Experimental Protocol: Flash Column Chromatography Purification
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Column Preparation: A glass column is packed with silica gel as the stationary phase, using a suitable solvent system (eluent) as the mobile phase. The choice of eluent is determined by the polarity of the compound and impurities, often a mixture of a non-polar solvent (e.g., hexane or petroleum ether) and a more polar solvent (e.g., ethyl acetate).
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Sample Loading: The crude product is dissolved in a minimal amount of the eluent or a suitable solvent and loaded onto the top of the silica gel column.
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Elution: The eluent is passed through the column under positive pressure (e.g., using compressed air or a pump). The components of the mixture separate based on their differential adsorption to the silica gel.
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Fraction Collection: Fractions are collected as the eluent exits the column.
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Analysis: The collected fractions are analyzed by TLC to identify those containing the pure product.
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Solvent Removal: The fractions containing the pure 1,2,3,4-tetrahydroisoquinolin-6-ol are combined, and the solvent is removed under reduced pressure to yield the purified compound.
Spectroscopic Analysis
The structure and purity of 1,2,3,4-tetrahydroisoquinolin-6-ol are confirmed using various spectroscopic techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H and ¹³C NMR spectroscopy are powerful tools for elucidating the molecular structure of organic compounds.
Experimental Protocol: NMR Spectroscopy
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Sample Preparation: A small amount of the purified compound (typically 5-10 mg for ¹H NMR and 20-50 mg for ¹³C NMR) is dissolved in a deuterated solvent (e.g., CDCl₃, DMSO-d₆, or MeOD) in an NMR tube. A small amount of a reference standard, such as tetramethylsilane (TMS), may be added.
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Data Acquisition: The NMR tube is placed in the spectrometer, and the data is acquired according to standard instrument protocols. For ¹H NMR, parameters such as the number of scans, relaxation delay, and acquisition time are optimized. For ¹³C NMR, a proton-decoupled spectrum is typically acquired.
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Data Processing and Interpretation: The acquired free induction decay (FID) is Fourier transformed to obtain the NMR spectrum. The chemical shifts, integration, and coupling patterns of the signals are then analyzed to confirm the structure of 1,2,3,4-tetrahydroisoquinolin-6-ol.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a compound, further confirming its identity.
Experimental Protocol: Mass Spectrometry
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Sample Introduction: A dilute solution of the sample is introduced into the mass spectrometer. Common ionization techniques for this type of molecule include Electrospray Ionization (ESI) or Gas Chromatography-Mass Spectrometry (GC-MS).
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Mass Analysis: The ionized molecules and their fragments are separated based on their mass-to-charge ratio (m/z) by a mass analyzer.
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Detection and Spectrum Generation: The detector records the abundance of each ion at a specific m/z, generating a mass spectrum.
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Data Interpretation: The molecular ion peak in the mass spectrum confirms the molecular weight of the compound. The fragmentation pattern provides additional structural information.
Pharmacological Activities and Signaling Pathways
1,2,3,4-Tetrahydroisoquinolin-6-ol and its derivatives have garnered significant interest due to their diverse biological activities, particularly their potential as neuroprotective and antioxidant agents.
Neuroprotective Effects
Tetrahydroisoquinoline derivatives have shown promise in models of neurodegenerative diseases. Their neuroprotective mechanisms are believed to involve the modulation of various signaling pathways.
Antioxidant Properties and the Nrf2 Signaling Pathway
The antioxidant properties of phenolic compounds like 1,2,3,4-tetrahydroisoquinolin-6-ol are often attributed to their ability to scavenge free radicals and to activate endogenous antioxidant defense mechanisms. One of the key pathways involved in cellular antioxidant response is the Keap1-Nrf2 pathway.
Under normal conditions, the transcription factor Nrf2 is kept in the cytoplasm by its inhibitor Keap1, which facilitates its degradation. Upon exposure to oxidative stress, Nrf2 is released from Keap1, translocates to the nucleus, and binds to the Antioxidant Response Element (ARE) in the promoter region of various antioxidant genes, leading to their transcription and the subsequent synthesis of protective enzymes.
References
- 1. 1,2,3,4-Tetrahydroisoquinolin-6-ol | C9H11NO | CID 26698 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. chemimpex.com [chemimpex.com]
- 3. 1,2,3,4-TETRAHYDROQUINOLIN-6-OL | 3373-00-0 [amp.chemicalbook.com]
- 4. PubChemLite - 1,2,3,4-tetrahydroisoquinolin-6-ol (C9H11NO) [pubchemlite.lcsb.uni.lu]
- 5. Chemoenzymatic One-Pot Process for the Synthesis of Tetrahydroisoquinolines | MDPI [mdpi.com]
- 6. chemsynthesis.com [chemsynthesis.com]
